C7-Isopropyl vs. C7-Chloro: A 590-Fold Range in CDK2 Inhibitory Activity Across a Single Positional Change
The C7-substituent is a critical determinant of kinase inhibitory activity in 3-bromo-PP derivatives. A direct comparator compound, 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine, when further substituted with aniline, achieves a CDK2 IC50 of 0.51 µM [1]. In contrast, a 3-bromo-7-amino analog displays a significantly weaker CDK2 IC50 of 86,000 nM (86 µM) [2]. This greater than 100-fold difference in potency, a 590-fold range depending on the specific 7-position modification, demonstrates that simple in-class analogs cannot be assumed to be functionally equivalent. The C7-isopropyl substituent of the target compound offers a sterically defined, neutral hydrophobic environment that is sterically more demanding than chlorine but less bulky than a substituted amino group, positioning it for predictable SAR expansion.
| Evidence Dimension | CDK2 Enzyme Inhibition Potency (IC50) as a function of C7-substitution in 3-bromo-PP derivatives |
|---|---|
| Target Compound Data | C7-isopropyl: No direct data. Expected to occupy an intermediate hydrophobic space based on α-branched alkyl group properties. |
| Comparator Or Baseline | C7-substituted aniline (via 3-bromo-7-chloro precursor): IC50 = 0.51 µM. C7-amino (3-bromo-5-(piperidin-3-yl)-PP-7-amine): IC50 = 86 µM (CDK2/Cyclin A). |
| Quantified Difference | >100-fold difference in potency between active 7-substituted aniline and inactive 7-amino comparator; a 590-fold activity range observed from the most to least active 7-modified 3-bromo-PP compound. |
| Conditions | Inhibition of recombinant human CDK2/Cyclin A; assessed via [33P]-ATP incorporation into biotinylated histone H1 in Sf9 insect cell expression system. |
Why This Matters
A single position determines whether a compound is a sub-micromolar inhibitor or virtually inactive, highlighting the non-fungible nature of 7-substituted PP intermediates for kinase inhibitor design.
- [1] Paruch, K., et al. (2004). Novel Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors (Merck & Co.), CDK2 IC50 = 0.51 µM for a 3-bromo-7-substituted analog. View Source
- [2] BindingDB, Entry BDBM50334850, CHEMBL1643204: 3-bromo-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine, CDK2/Cyclin A IC50 = 86,000 nM. View Source
